4-cyclopropyl-1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
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Overview
Description
4-cyclopropyl-1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and a trifluoromethylphenyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents like diazomethane.
Attachment of the trifluoromethylphenyl group: This can be accomplished through cross-coupling reactions such as Suzuki-Miyaura coupling, using trifluoromethylphenyl boronic acid and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each synthetic step.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylphenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4-cyclopropyl-1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar heterocyclic core and exhibit diverse biological activities.
Quinoxaline derivatives: Known for their anticancer properties and structural similarity to the pyrazolo[3,4-b]pyridine core.
Uniqueness
4-cyclopropyl-1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is unique due to its combination of a cyclopropyl group and a trifluoromethylphenyl group, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H17F3N4O |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-cyclopropyl-1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C19H17F3N4O/c1-10-16-14(11-3-4-11)9-15(24-17(16)26(2)25-10)18(27)23-13-7-5-12(6-8-13)19(20,21)22/h5-9,11H,3-4H2,1-2H3,(H,23,27) |
InChI Key |
XDSJPQRNQOTPSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4CC4)C |
Origin of Product |
United States |
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